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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for
studies involving AGN-195183, a potent and selective Retinoic Acid Receptor Alpha (RARQ)
agonist. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers
in the preclinical evaluation of this compound.

Introduction

AGN-195183 is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid
Receptor Alpha (RAR0), a nuclear receptor involved in the regulation of gene expression
controlling cellular differentiation and proliferation.[1] It exhibits high binding affinity for RARa
with a dissociation constant (Kd) of 3 nM and displays no significant activity at RARB or RARYy.
[2][3] Preclinical studies have demonstrated its potential as an anti-tumor agent in breast
cancer and leukemia models.[4] Furthermore, AGN-195183 has been evaluated in Phase I/lla
clinical trials for various hematological malignancies and solid tumors.[2][5]

Mechanism of Action

AGN-195183 exerts its biological effects by binding to and activating RARa.[1] RARa forms a
heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA
sequences known as Retinoic Acid Response Elements (RARES) in the promoter regions of
target genes. In the absence of a ligand, the RARa/RXR heterodimer is often associated with
corepressor proteins that inhibit gene transcription. Upon binding of an agonist like AGN-
195183, a conformational change occurs, leading to the dissociation of corepressors and
recruitment of coactivator proteins. This complex then initiates the transcription of genes
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involved in cell cycle arrest, differentiation, and apoptosis, ultimately leading to an anti-tumor
effect.[1]

Data Presentation

Table 1: In Vitro Activity of AGN-195183

Parameter Value Cell Lines Reference

RARa Binding Affinity
(Kd)

3nM N/A [2][3]

_ . T-47D, SK-BR-3
Growth Inhibition Effective [2][5]
(Breast Cancer)

Table 2: Phase | Clinical Trial Pharmacokinetic Data (60

mg/m?/d Dose)

Parameter Value Patient Population Reference

Advanced Solid

Cmax 684 - 7660 ng/mL [4]
Tumors
4140 - 31246 ng- Advanced Solid
AUC [4]
hr/mL Tumors
Terminal Elimination Advanced Solid
] 4.17 hours [4]
Half-life Tumors

Mandatory Visualization
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Caption: AGN-195183 Signaling Pathway.
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Caption: Experimental Workflow for AGN-195183.

Experimental Protocols
Protocol 1: RARa Competitive Binding Assay

Objective: To determine the binding affinity of AGN-195183 for the human RARa receptor.
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Materials:

Human recombinant RARa ligand-binding domain (LBD)

[3H]-9-cis-Retinoic acid (radioligand)

AGN-195183

9-cis-Retinoic acid (unlabeled competitor)

Assay buffer (e.g., Tris-HCI buffer, pH 7.4)

Scintillation cocktail and counter

Procedure:

Prepare a series of dilutions of AGN-195183 and unlabeled 9-cis-retinoic acid.

e In a microplate, incubate a fixed concentration of human recombinant RARa-LBD with a
fixed concentration of [3H]-9-cis-retinoic acid (e.g., 3 nM) and varying concentrations of either
AGN-195183 or unlabeled 9-cis-retinoic acid.

« Include control wells for total binding (radioligand and receptor only) and non-specific binding
(radioligand, receptor, and a high concentration of unlabeled 9-cis-retinoic acid, e.g., 1 uM).

 Incubate the plate for 2 hours at 4°C.

o Separate the bound from free radioligand using a suitable method (e.qg., filtration through a
glass fiber filter).

e Wash the filters to remove unbound radioligand.
o Place the filters in scintillation vials with scintillation cocktail.
o Measure the radioactivity using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total binding.
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e Plot the percentage of specific binding against the logarithm of the competitor concentration
and determine the IC50 value.

» Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]}/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell Proliferation (MTT) Assay in Breast
Cancer Cell Lines

Objective: To evaluate the anti-proliferative effect of AGN-195183 on breast cancer cell lines
(e.g., T-47D, SK-BR-3).

Materials:

Breast cancer cell lines (T-47D, SK-BR-3)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

o AGN-195183

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

e 96-well plates

» Microplate reader

Procedure:

o Seed the breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in
100 pL of complete culture medium and incubate overnight.

¢ Prepare serial dilutions of AGN-195183 in culture medium.

o Remove the medium from the wells and add 100 pL of medium containing different
concentrations of AGN-195183. Include vehicle-treated (DMSO) and untreated controls.
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 Incubate the plates for 72 hours at 37°C in a 5% CO: incubator.
e Add 10 pL of MTT solution to each well and incubate for 3-4 hours at 37°C.

o Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle-treated
control.

» Plot the percentage of cell viability against the logarithm of the AGN-195183 concentration to
determine the IC50 value.

Protocol 3: Murine Leukemia Xenograft Model

Objective: To assess the in vivo anti-leukemic efficacy of AGN-195183.

Materials:

Human acute myeloid leukemia (AML) cell line (e.g., MOLM-13, MV4-11)
e Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
o AGN-195183

» Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45%
Saline)[2]

o Matrigel (optional, for subcutaneous injection)
o Calipers
Procedure:

o Cell Implantation (Intravenous Model):
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o Harvest AML cells and resuspend them in sterile PBS or culture medium at a
concentration of 1-5 x 108 cells per 100-200 pL.

o Inject the cell suspension into the tail vein of the immunodeficient mice.

e Treatment:

o Once leukemia is established (e.g., detectable by bioluminescence imaging or peripheral
blood analysis), randomize the mice into treatment and control groups.

o Administer AGN-195183 orally at the desired dose and schedule. Administer vehicle to the
control group.

e Monitoring:
o Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

o Monitor tumor burden regularly using appropriate methods (e.g., bioluminescence
imaging, flow cytometry of peripheral blood for human CD45+ cells).

e Endpoint:

o Euthanize the mice when they meet the predefined endpoint criteria (e.g., significant
weight loss, hind-limb paralysis, or a predetermined tumor burden).

o Collect tissues (e.g., bone marrow, spleen, liver) for further analysis (e.g., histology, flow
cytometry) to assess leukemic infiltration.

o Data Analysis:

o Compare the survival curves of the treatment and control groups using Kaplan-Meier
analysis.

o Compare the tumor burden between the groups at different time points.

Protocol 4: Phase | Clinical Trial in AML/MDS
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Objective: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetic
profile of AGN-195183 in patients with relapsed or refractory AML or MDS.

Study Design:

e This is a summary of a representative Phase |, open-label, dose-escalation study (based on
NCT02749708).[6][7][8]

Patient Population:

» Adults with relapsed or refractory Acute Myeloid Leukemia (AML) or Myelodysplastic
Syndrome (MDS).

o Adequate organ function.

o ECOG performance status of 0-2.

Treatment Plan:

e AGN-195183 is administered orally once daily in 28-day cycles.

o Dose escalation proceeds in cohorts of patients using a standard 3+3 design.
Assessments:

» Safety: Monitor for adverse events (AEs) and dose-limiting toxicities (DLTs) according to the
National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

o Pharmacokinetics: Collect blood samples at specified time points after drug administration to
determine parameters such as Cmax, Tmax, AUC, and half-life.

o Efficacy: Assess response to treatment based on established criteria for AML and MDS (e.qg.,
complete remission, partial remission, hematologic improvement).

Disclaimer: This document is intended for informational purposes for research and drug
development professionals. The provided protocols are representative and may require
optimization for specific experimental conditions. All animal studies should be conducted in
accordance with institutional and national guidelines for the care and use of laboratory animals.
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Clinical trial protocols should be reviewed and approved by the relevant institutional review
boards and regulatory authorities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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